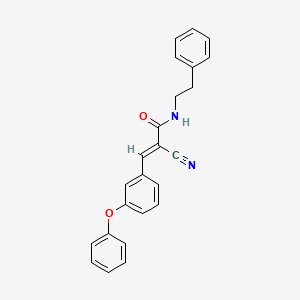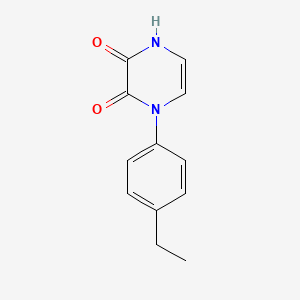
2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is commonly referred to as MPEP, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
MPEP acts as a selective antagonist of the 2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking the 2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, MPEP can modulate the activity of glutamate, a neurotransmitter that is involved in various neurological processes.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects in animal models and in vitro studies. For example, MPEP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. MPEP has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
One of the main advantages of using MPEP in laboratory experiments is its high selectivity for the 2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one of the limitations of using MPEP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research involving MPEP. One potential direction is to investigate the potential therapeutic applications of MPEP in the treatment of other neurological disorders, such as schizophrenia and depression. Another potential direction is to develop more effective formulations of MPEP that can improve its solubility and bioavailability in vivo. Additionally, further research is needed to fully understand the mechanisms of action of MPEP and its effects on various physiological processes.
合成方法
The synthesis of MPEP involves several steps, including the reaction of 3-methoxyphenol with 3-bromopropionyl chloride, followed by a reaction with 1-(2-methylpyrimidin-4-yl)piperazine. The final step involves the reaction of the intermediate product with 3-(2-methyl-1,3-thiazol-4-yl)propanoic acid, resulting in the formation of MPEP.
科学研究应用
MPEP has been extensively studied for its potential applications in various scientific research fields. In particular, it has been investigated for its role in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. MPEP has also been studied for its potential use in the treatment of drug addiction and anxiety disorders.
属性
IUPAC Name |
2-(3-methoxyphenoxy)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-14-20-9-8-18(21-14)26-17-7-4-10-22(12-17)19(23)13-25-16-6-3-5-15(11-16)24-2/h3,5-6,8-9,11,17H,4,7,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMHEWKJUJYEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2803809.png)
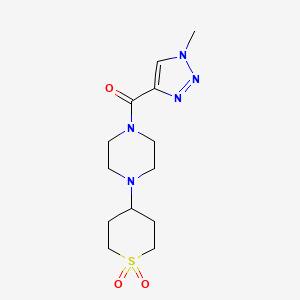
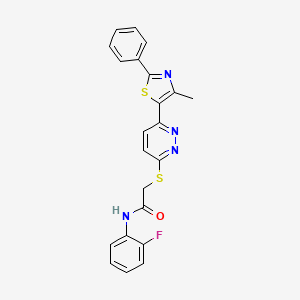

![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2803818.png)
![1-(4-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2803819.png)
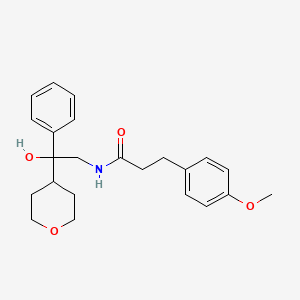

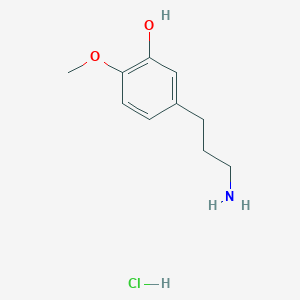
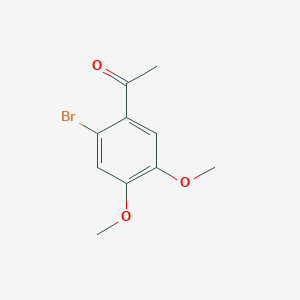
![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2803828.png)
![N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803829.png)
